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Oct-4-en-2-one

Cat. No.: B13624662
M. Wt: 126.20 g/mol
InChI Key: OMKNAWLMVVVCLD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-4-en-2-one, with the molecular formula C8H14O and CAS registry number 4643-27-0, is a high-value chemical compound primarily utilized in research and development within the flavor and fragrance industries . This compound is supplied as a colorless to pale yellow clear liquid with a boiling point of 180°C . Researchers employ it as a key flavor and fragrance ingredient, where its typical usage level in perfume compounds ranges from 0.002% to a maximum of 0.200% . It demonstrates excellent stability and performance in a wide variety of applications, including alcoholic perfumes, talcum powder, soaps, shampoos, and shower gels . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for utilization in laboratory research and are in the laboratory phase of development . They are exempt from the regulatory controls that apply to diagnostic or therapeutic agents and must not be used for any clinical, diagnostic, therapeutic, or prophylactic purposes, including in patient management . Furthermore, this product is strictly for use by qualified and trained laboratory professionals; any form of personal use is expressly prohibited. The RUO designation serves as a critical warning that this material is not intended for uses that impact human health .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13624662 Oct-4-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

OMKNAWLMVVVCLD-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/CC(=O)C

Canonical SMILES

CCCC=CCC(=O)C

Origin of Product

United States

Synthetic Methodologies for Oct 4 En 2 One and Its Derivatives

Chemical Synthesis Approaches

The construction of Oct-4-en-2-one is rooted in fundamental carbon-carbon bond-forming reactions that build the eight-carbon backbone and install the requisite functional groups—a ketone and a carbon-carbon double bond in conjugation.

Total Synthesis Strategies

The total synthesis of a molecule like this compound focuses on the efficient and logical assembly from simple, readily available starting materials. The most direct and logical approach involves an aldol (B89426) condensation reaction, a cornerstone of carbonyl chemistry. libretexts.orglibretexts.org

The retrosynthetic analysis for this approach is outlined below:

Table 1: Retrosynthetic Analysis of this compound via Aldol Condensation

Target Molecule Key Disconnection Precursors
This compound C4–C5 Double Bond (from Dehydration) 4-Hydroxyoctan-2-one

The forward synthesis proceeds in two key stages:

Aldol Addition: The enolate of acetone (B3395972), generated under basic or acidic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of butanal. This reaction forms the carbon-carbon bond between C3 and C4, yielding the β-hydroxy ketone intermediate, 4-hydroxyoctan-2-one.

Dehydration: The 4-hydroxyoctan-2-one intermediate is subjected to heating, often with a catalytic amount of acid or base, to promote the elimination of a water molecule. This dehydration is particularly favorable because the resulting double bond is in conjugation with the carbonyl group, creating a thermodynamically stable α,β-unsaturated ketone system. libretexts.org

The selection of precursors is critical for the success of the synthesis. For the aldol condensation route, the precursors are simple, inexpensive, and commercially available carbonyl compounds.

Acetone (Propan-2-one): Serves as the nucleophilic component after deprotonation at its α-carbon to form an enolate.

Butanal: Serves as the electrophilic component, providing the remaining carbons for the octenone backbone.

The key chemical transformations involved in this sequence are summarized in the following table.

Table 2: Key Transformation Reactions in the Aldol Condensation Route

Step Reaction Type Description
1 Enolate/Enol Formation Under basic conditions, a proton is removed from the α-carbon of acetone to form a nucleophilic enolate ion. Under acidic conditions, a tautomerization process forms a nucleophilic enol.
2 Nucleophilic Addition The acetone enolate/enol attacks the carbonyl carbon of butanal, forming a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.
3 Protonation The alkoxide intermediate is protonated by a proton source (e.g., water or regenerated acid catalyst) to yield the neutral β-hydroxy ketone, 4-hydroxyoctan-2-one.

Enantioselective and Diastereoselective Synthesis Techniques

While this compound itself is an achiral molecule, the synthesis of its derivatives, particularly those with stereocenters on the carbon chain, requires precise control over stereochemistry. Such control is typically introduced during the formation of the β-hydroxy ketone intermediate (4-hydroxyoctan-2-one), which contains a stereocenter at the C4 position.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. psiberg.com For the synthesis of an enantiomerically pure precursor to this compound derivatives, a chiral auxiliary, such as an Evans' oxazolidinone, could be acylated to form an N-acetyl derivative (an acetone equivalent).

The general sequence would be:

Attachment of Auxiliary: An enantiopure auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an acetyl group.

Diastereoselective Aldol Reaction: The formation of a boron enolate from this chiral imide, followed by reaction with butanal, proceeds through a highly organized transition state. The steric bulk of the auxiliary directs the butanal to approach from a specific face, leading to the formation of one diastereomer of the aldol adduct with high selectivity.

Cleavage of Auxiliary: The chiral auxiliary is then cleaved from the aldol product, typically via hydrolysis or reduction, to yield an enantiomerically enriched sample of 4-hydroxyoctan-2-one. This chiral intermediate can then be used to synthesize chiral derivatives or dehydrated to the achiral this compound if desired.

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, provides powerful methods for asymmetric aldol reactions. mdpi.com

A well-established method is the use of the naturally occurring amino acid proline as a chiral catalyst. The catalytic cycle for the synthesis of enantiomerically enriched 4-hydroxyoctan-2-one would involve:

Enamine Formation: The secondary amine of proline reacts with acetone to form a chiral enamine intermediate.

Stereoselective C-C Bond Formation: The enamine acts as the nucleophile, attacking butanal. The stereochemistry is controlled in a hydrogen-bonded transition state where the carboxylic acid group of the proline catalyst activates the butanal and directs its facial approach.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the enantiomerically enriched 4-hydroxyoctan-2-one product and regenerate the proline catalyst.

This method allows for the direct formation of the chiral β-hydroxy ketone precursor from simple starting materials without the need for attaching and removing a chiral auxiliary.

Table 3: Comparison of Stereocontrol Strategies for the Synthesis of 4-hydroxyoctan-2-one

Method Principle Advantages Disadvantages
Chiral Auxiliary A stoichiometric amount of a chiral molecule is temporarily incorporated to direct a diastereoselective reaction. psiberg.com High diastereoselectivity, reliable, well-established methods (e.g., Evans' auxiliaries). Requires additional steps for attachment and removal of the auxiliary, poor atom economy.

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for an enantioselective reaction. mdpi.com | High atom economy, no need for auxiliary attachment/removal, can be highly enantioselective. | Catalyst development can be complex, may require specific reaction conditions. |

Novel Synthetic Routes to this compound Analogues

The derivatization of α,β-unsaturated ketones like this compound is a cornerstone of synthetic organic chemistry, enabling the creation of diverse molecular architectures. Organometallic reagents, characterized by a carbon-metal bond, serve as potent nucleophiles, facilitating the formation of new carbon-carbon bonds at the carbonyl carbon. fiveable.me The specific reactivity of these reagents with enones can be tailored by selecting the appropriate metal and reaction conditions.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive organometallics that readily add to the carbonyl group of ketones to form tertiary alcohols after an aqueous workup. libretexts.org In the context of this compound, the application of a Grignard or organolithium reagent would result in the formation of a substituted octenol. For example, the reaction with methylmagnesium bromide would yield 2-methyl-oct-4-en-2-ol. This transformation allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C2 position, thus generating a library of this compound derivatives.

A key challenge in the reaction of organometallics with α,β-unsaturated ketones is controlling 1,2-addition (at the carbonyl carbon) versus 1,4-conjugate addition (at the β-carbon). While hard nucleophiles like organolithium and Grignard reagents typically favor 1,2-addition, softer organometallic reagents, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, predominantly favor 1,4-addition. youtube.com The use of a Gilman reagent with this compound would introduce a new substituent at the C4 position, yielding a saturated ketone after protonation. This method provides a pathway to analogues functionalized along the carbon chain rather than at the carbonyl group.

Organometallic ReagentGeneral FormulaPrimary Mode of Addition to EnonesPotential Derivative of this compound
Grignard ReagentR-MgX1,2-AdditionSubstituted Tertiary Alcohol (e.g., 2-Alkyl-oct-4-en-2-ol)
Organolithium ReagentR-Li1,2-AdditionSubstituted Tertiary Alcohol (e.g., 2-Aryl-oct-4-en-2-ol)
Gilman Reagent (Organocuprate)R₂CuLi1,4-Conjugate AdditionSubstituted Saturated Ketone (e.g., 4-Alkyl-octan-2-one)

Cycloaddition reactions are powerful tools for constructing cyclic and bicyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective method for forming six-membered rings, and it has been widely applied to the synthesis of complex molecules, including bicyclo[2.2.2]octenone skeletons. wikipedia.orgsigmaaldrich.com These structures can be considered constrained, bicyclic analogues of simple monocyclic or acyclic octenones.

The synthesis of bicyclo[2.2.2]octenones often involves the reaction of a cyclohexadienone (the diene component) with an alkene (the dienophile). nih.govacs.org A common strategy involves the in situ generation of highly reactive dienes, such as masked o-benzoquinones, from the oxidation of substituted phenols. acs.org These transient dienes are then trapped by a dienophile to yield the bicyclic adduct. For instance, the oxidation of 2-methoxyphenols can generate a 6,6-dimethoxy-2,4-cyclohexadienone, which readily undergoes a Diels-Alder reaction with electron-deficient dienophiles. acs.org

The intramolecular variant of the Diels-Alder reaction provides another route to these complex structures. In this approach, the diene and dienophile are tethered within the same molecule. For example, the oxidation of certain ortho-substituted phenols in the presence of α,β-unsaturated acids can form an intermediate that, upon heating, undergoes an intramolecular cycloaddition to yield bicyclo[2.2.2]octenones. rsc.orgcdnsciencepub.com This methodology allows for the synthesis of regioisomers that may not be accessible through intermolecular routes. cdnsciencepub.com

These cycloaddition strategies offer a robust platform for creating a variety of substituted bicyclo[2.2.2]octenones, which are valuable synthons for natural product synthesis. nih.govacs.org The resulting bicyclic ketones, bearing the core octenone structure within a rigid framework, represent a significant class of this compound analogues.

Reaction TypeReactantsProduct Core StructureRelevance to Octenones
Intermolecular Diels-AlderCyclohexadienone (diene) + Alkene (dienophile)Bicyclo[2.2.2]octenoneForms a constrained, bicyclic analogue.
Intramolecular Diels-AlderTethered Diene and DienophileBicyclo[2.2.2]octenoneAllows for the synthesis of complex regioisomers.

Biosynthetic Pathways and Natural Product Chemistry

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of C8 volatile compounds, including unsaturated ketones like this compound, is a well-documented process in fungi and plants, originating from the metabolism of fatty acids. researchgate.net This pathway, often referred to as the oxylipin pathway, involves a series of enzymatic steps initiated by the oxidation of polyunsaturated fatty acids.

The primary enzymatic mechanism begins with the action of lipoxygenase (LOX), an enzyme that catalyzes the dioxygenation of fatty acids containing a cis,cis-1,4-pentadiene unit. In the formation of C8 compounds, linoleic acid is the key substrate. nih.gov Lipoxygenase introduces a hydroperoxy group into the fatty acid chain. Depending on the specific lipoxygenase enzyme, this can occur at different positions, but for C8 volatile production, oxidation at the C10 position is crucial.

The resulting fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. This enzymatic cleavage breaks the carbon chain, yielding a volatile C8 compound and a C10 oxo-acid fragment. The specific C8 compound formed depends on the structure of the hydroperoxide precursor and subsequent enzymatic modifications. The formation of ketones like this compound can occur through the oxidation of the corresponding secondary alcohol (e.g., oct-4-en-2-ol) by an alcohol dehydrogenase.

Metabolic Precursors and Intermediates in Biological Systems

The central metabolic precursor for the biosynthesis of this compound and related C8 volatiles in biological systems is the C18 polyunsaturated fatty acid, linoleic acid. researchgate.netnih.gov Linoleic acid is a common constituent of lipids in many fungi and plants.

The key intermediates in the biosynthetic pathway are the hydroperoxy derivatives of linoleic acid. The pathway proceeds as follows:

Linoleic Acid: The starting substrate.

10-Hydroperoxy-octadeca-8,12-dienoic acid: This intermediate is formed by the action of a specific lipoxygenase on linoleic acid.

Cleavage Products: The hydroperoxide lyase cleaves this intermediate, leading to the formation of C8 volatiles. The initial products are often alcohols or aldehydes, which can be further metabolized. For instance, 1-octen-3-ol (B46169) is a very common C8 volatile in fungi, formed from the cleavage of 10-hydroperoxy-linoleic acid. nih.gov Subsequent isomerization and oxidation steps can then lead to the formation of various octenone isomers, including this compound. Intermediates from the β-oxidation of fatty acids can also serve as precursors for some volatile ketones. researchgate.net

Identification of Organisms Exhibiting this compound Production

The production of C8 volatile organic compounds (VOCs) is a characteristic feature of many species within the fungal kingdom, where these compounds contribute to the typical "mushroom" aroma and play roles in ecological interactions. researchgate.net

Several specific organisms have been identified as producers of C8 compounds, including various octenones.

Agaricus bisporus (Common Button Mushroom): The mycelium of A. bisporus is known to produce a range of C8 VOCs. nih.gov These compounds are involved in regulating the formation of primordia (the initial stage of mushroom development).

Aspergillus species: Fungi within the genus Aspergillus utilize lipoperoxidase enzymes to produce C8 alcohols and ketones from fatty acid precursors. nih.gov

Other Fungi: A broader survey of fungi, including those in the genus Ascocoryne, has revealed the production of a suite of C8 compounds. nih.gov

While the primary source identified in the literature is fungal, related C8 compounds are also known to be produced by some plants and bacteria, often as part of their defense mechanisms or as signaling molecules. researchgate.net

OrganismClassRelevance
Agaricus bisporusFungus (Mushroom)Produces a range of C8 volatiles, including octenols and octenones. nih.gov
Aspergillus spp.Fungus (Mold)Known to produce C8 alcohols and ketones via lipoperoxidase activity. nih.gov
Ascocoryne spp.FungusProduces a series of C8 compounds. nih.gov

Chemical Reactivity and Reaction Mechanisms of Oct 4 En 2 One

Reactions Involving the Carbonyl Group

The carbonyl group in Oct-4-en-2-one, a ketone, is a primary site for nucleophilic attack. However, the reactivity of this group is influenced by the adjacent double bond.

Nucleophilic Additions to the Ketone Functionality

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur in two principal ways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon of the alkene (1,4-addition or Michael addition). The preferred pathway is dependent on the nature of the nucleophile.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct (1,2) addition to the carbonyl carbon. This is due to the irreversible nature of the attack on the more electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which upon protonation, yields an allylic alcohol.

In contrast, softer nucleophiles, like Gilman reagents (organocuprates), enamines, and enolates, preferentially undergo conjugate (1,4) addition. This thermodynamically controlled process is reversible and leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the saturated ketone.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

Nucleophile TypePredominant Addition PathwayProduct Type
Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums)1,2-AdditionAllylic Alcohol
Soft Nucleophiles (e.g., Organocuprates, Enolates)1,4-Addition (Michael Addition)Saturated Ketone

Reductions to Alcohol Derivatives

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions.

Selective 1,2-Reduction: The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones. wikipedia.orgtcichemicals.com This method chemoselectively reduces the carbonyl group to an allylic alcohol, leaving the carbon-carbon double bond intact. wikipedia.orgthermofisher.com The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. chem-station.com

Conjugate Reduction (1,4-Reduction): Catalytic hydrogenation with certain catalysts can selectively reduce the carbon-carbon double bond, a process known as conjugate reduction. This yields the corresponding saturated ketone, octan-2-one.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond, leading to the formation of the saturated alcohol, octan-2-ol.

Table 2: Reduction Products of this compound

ReagentPredominant Product
NaBH₄, CeCl₃ (Luche Reduction)Oct-4-en-2-ol (Allylic Alcohol)
Catalytic Hydrogenation (e.g., H₂/Pd-C)Octan-2-one (Saturated Ketone)
LiAlH₄Octan-2-ol (Saturated Alcohol)

Condensation and Enolization Reactions

This compound can participate in condensation reactions, most notably the aldol (B89426) condensation, by acting as either the electrophilic or nucleophilic partner.

Enolate Formation: The α-protons on the carbon adjacent to the carbonyl group (C-1) are acidic and can be removed by a base to form a resonance-stabilized enolate. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com This enolate is a potent nucleophile.

Aldol Condensation: The enolate of this compound can react with another molecule of an aldehyde or ketone in an aldol addition reaction. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy ketone. Subsequent dehydration (elimination of a water molecule) under acidic or basic conditions leads to the formation of a more extended conjugated system. libretexts.org For instance, the aldol condensation of a ketone with an aldehyde is a common method for forming α,β-unsaturated ketones. tandfonline.com

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to attack by both electrophiles and nucleophiles (as seen in Michael additions).

Electrophilic Additions Across the Double Bond

While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, although the reactivity is different from that of a typical isolated alkene. For example, the addition of hydrogen halides (hydrohalogenation) would proceed via a carbocation intermediate. masterorganicchemistry.com The regioselectivity would be influenced by the stability of the resulting carbocation. Halogenation, such as bromination, can also occur across the double bond.

Cycloaddition Reactions (e.g., Diels-Alder reactions with dienophiles)

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The stereochemistry of the dienophile is retained in the product.

In a typical Diels-Alder reaction involving this compound, it would react with an electron-rich diene. The carbonyl group acts as an electron-withdrawing group, activating the double bond for the cycloaddition.

Oxidative Transformations of the Olefin

The olefinic moiety in this compound is susceptible to various oxidative transformations, primarily epoxidation and dihydroxylation, which are characteristic reactions of α,β-unsaturated ketones.

Epoxidation: The introduction of an oxirane ring across the double bond of this compound can be achieved through several methods. A common approach is the Weitz-Scheffer reaction, which employs alkaline hydrogen peroxide. This reaction proceeds via a Michael-type addition of the hydroperoxide anion to the β-carbon, followed by intramolecular nucleophilic attack and elimination of a hydroxide (B78521) ion to form the epoxide. The use of basic hydrotalcite catalysts in the presence of hydrogen peroxide has also been shown to be an effective heterogeneous system for the epoxidation of various α,β-unsaturated ketones, offering high yields under mild conditions. Additionally, chiral catalyst systems, such as those based on lanthanum-chiral BINOL-phosphine oxides or guanidine-urea bifunctional organocatalysts, can facilitate asymmetric epoxidation, yielding chiral epoxy ketones with high enantioselectivity.

Dihydroxylation: The conversion of the alkene in this compound to a vicinal diol can be accomplished through syn- or anti-dihydroxylation pathways. Syn-dihydroxylation is typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction with osmium tetroxide proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which is then cleaved to yield the syn-diol. libretexts.orgmasterorganicchemistry.com Due to the toxicity and expense of OsO₄, catalytic versions like the Upjohn dihydroxylation, which uses N-methylmorpholine N-oxide (NMO) as a co-oxidant, are often employed. organic-chemistry.org The Sharpless asymmetric dihydroxylation utilizes a chiral ligand to achieve enantioselective syn-dihydroxylation. wikipedia.org Anti-dihydroxylation can be achieved by first forming an epoxide, followed by acid-catalyzed ring-opening with water. libretexts.org

Table 1: Representative Oxidative Transformations of α,β-Unsaturated Ketones
TransformationReagent/Catalyst SystemKey FeaturesStereochemistry
EpoxidationAlkaline H₂O₂ (Weitz-Scheffer)Common and effective method.-
EpoxidationBasic Hydrotalcites/H₂O₂Heterogeneous, reusable catalyst.-
Asymmetric EpoxidationLa-BINOL-Ph₃PO/Cumene hydroperoxideHigh enantioselectivity for α,β-unsaturated ketones.Enantioselective
Syn-dihydroxylationOsO₄ (catalytic), NMO (co-oxidant)Upjohn dihydroxylation; mild conditions. organic-chemistry.orgSyn
Asymmetric Syn-dihydroxylationAD-mix-β (catalytic OsO₄, K₃[Fe(CN)₆], chiral ligand)Sharpless asymmetric dihydroxylation for high enantioselectivity. wikipedia.orgEnantioselective Syn
Anti-dihydroxylation1. m-CPBA or other peroxy acid 2. H₃O⁺Two-step process via an epoxide intermediate. libretexts.orgAnti

Conjugate Addition Reactions (Michael Additions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. chemistrysteps.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-adduct. chemistrysteps.com The electrophilicity of the β-carbon is a result of resonance delocalization of the π-electrons of the carbon-carbon double bond with the carbonyl group.

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include "soft" nucleophiles such as enolates, amines, thiols, and organocuprates (Gilman reagents). chemistrysteps.comyoutube.com The choice between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition is largely dependent on the nature of the nucleophile. chemistrysteps.com Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles preferentially undergo 1,4-addition. youtube.com

The mechanism of the Michael addition to this compound involves a three-step sequence:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This is the key bond-forming step and is often the rate-determining step of the reaction.

Formation of an Enolate Intermediate: The attack of the nucleophile results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Protonation and Tautomerization: The enolate intermediate is then protonated, typically by the solvent or a mild acid added during workup. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding the final saturated carbonyl compound. libretexts.org

The development of asymmetric Michael additions allows for the stereocontrolled formation of new chiral centers. This is typically achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the enone or the nucleophile. Organocatalysis has emerged as a powerful tool for asymmetric conjugate additions. Chiral secondary amines, such as those derived from cinchona alkaloids or proline, can activate α,β-unsaturated ketones by forming a chiral iminium ion intermediate. This intermediate then reacts with the nucleophile in a stereoselective manner.

For instance, the addition of carbon nucleophiles like dialkylmalonates or heteroatom nucleophiles such as thiols and amines to cyclic enones has been successfully achieved with high enantioselectivity using chiral organocatalysts. mdpi.com These catalysts often employ a bifunctional activation mode, where one part of the catalyst activates the enone (e.g., through iminium ion formation or hydrogen bonding) and another part activates the nucleophile. nih.gov While specific studies on this compound are not prevalent, the principles established with other enones are directly applicable.

Mechanistic Investigations of Complex Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms and transition states of complex organic reactions, including those involving this compound. comporgchem.comacs.org DFT calculations allow for the modeling of reaction pathways, the characterization of transition state geometries and energies, and the prediction of reaction outcomes and stereoselectivities. comporgchem.comresearchgate.net

For Michael additions, computational studies can provide detailed insights into the structure of the transition state for the carbon-carbon bond-forming step. comporgchem.com These studies can help to rationalize the observed stereoselectivity in asymmetric catalysis by comparing the energies of the different diastereomeric transition states leading to the various stereoisomers. comporgchem.com For example, in organocatalyzed Michael additions, DFT calculations can model the interactions between the catalyst, the enone, and the nucleophile in the transition state, revealing the key non-covalent interactions (e.g., hydrogen bonds) that are responsible for stereocontrol. comporgchem.com It has been shown that for sulfa-Michael additions, the stability of the enolate intermediate can be a good predictor of reactivity, sometimes even better than the transition state barrier itself. nih.gov

Kinetic studies provide quantitative information about the rates of chemical reactions and are crucial for understanding reaction mechanisms. For transformations involving this compound, kinetic analysis can reveal the order of the reaction with respect to each reactant, the activation energy, and the influence of catalysts and reaction conditions on the reaction rate.

Table 2: Second-Order Rate Constants (k₂) for the Michael Addition of Thiols to Various α,β-Unsaturated Carbonyl Compounds nih.gov
α,β-Unsaturated Carbonyl CompoundThiol Nucleophilek₂ (M⁻¹s⁻¹)
AcroleinN-Acetylcysteine186
CrotonaldehydeN-Acetylcysteine1.59
Cyclohex-2-en-1-oneN-Acetylcysteine0.52
Cyclopent-2-en-1-oneN-Acetylcysteine1.1
Dimethyl fumarateN-Acetylcysteine0.73

Table of Compounds

Compound NameChemical FormulaRole/Mention
This compoundC₈H₁₄OSubject of the article
Hydrogen peroxideH₂O₂Oxidant in epoxidation and dihydroxylation
Osmium tetroxideOsO₄Catalyst for syn-dihydroxylation libretexts.orgmasterorganicchemistry.com
Potassium permanganateKMnO₄Reagent for syn-dihydroxylation masterorganicchemistry.com
N-methylmorpholine N-oxide (NMO)C₅H₁₁NO₂Co-oxidant in Upjohn dihydroxylation organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃Reagent for epoxidation libretexts.org
AcroleinC₃H₄OExample α,β-unsaturated aldehyde in kinetic studies nih.gov
CrotonaldehydeC₄H₆OExample α,β-unsaturated aldehyde in kinetic studies nih.gov
Cyclohex-2-en-1-oneC₆H₈OExample cyclic enone in kinetic studies nih.gov
Cyclopent-2-en-1-oneC₅H₆OExample cyclic enone in kinetic studies nih.gov
Dimethyl fumarateC₆H₈O₄Example α,β-unsaturated ester in kinetic studies nih.gov
N-AcetylcysteineC₅H₉NO₃SThiol nucleophile in kinetic studies nih.gov

Stereochemical Considerations in Oct 4 En 2 One Chemistry

Geometric Isomerism (cis/trans)

The carbon-carbon double bond between C4 and C5 in oct-4-en-2-one restricts free rotation, leading to the existence of two geometric isomers: (E)-oct-4-en-2-one and (Z)-oct-4-en-2-one. studymind.co.ukmasterorganicchemistry.com In the (E)-isomer (trans), the high-priority groups on each carbon of the double bond are on opposite sides. docbrown.info Conversely, in the (Z)-isomer (cis), the high-priority groups are on the same side. docbrown.info These two stereoisomers are distinct compounds with different spatial arrangements, which results in different physical properties such as boiling points, melting points, and polarity, as well as differing chemical reactivities. masterorganicchemistry.comdocbrown.info

The controlled synthesis of a specific geometric isomer of this compound is crucial for its application in stereoselective reactions. Various synthetic methodologies can be employed to favor the formation of either the (E) or (Z)-isomer. For instance, reactions like the Horner-Wadsworth-Emmons olefination are renowned for their ability to produce α,β-unsaturated ketones with high stereoselectivity, which can be adapted for β,γ-unsaturated systems. organic-chemistry.org The choice of phosphonate (B1237965) ylide and reaction conditions can selectively yield either the (E)- or (Z)-alkene. Similarly, stereoselective reduction of corresponding alkynes can provide access to specific isomers.

When a synthetic route produces a mixture of (E)- and (Z)-oct-4-en-2-one, their separation is necessary. The distinct physical properties of geometric isomers allow for their separation using various laboratory techniques. vedantu.com Because the (Z)-isomer is generally more polar than the (E)-isomer, chromatographic methods are highly effective. docbrown.info High-performance liquid chromatography (HPLC), particularly on normal-phase or silver-ion impregnated silica (B1680970) columns, can resolve the two isomers. chromforum.orgnih.govrsc.org Other common methods are summarized in the table below.

Separation MethodPrinciple of SeparationApplicability Notes
Fractional DistillationDifference in boiling points. vedantu.comEffective if the boiling point difference between the (E)- and (Z)-isomers is significant.
Azeotropic DistillationFormation of a maximum boiling azeotrope with one isomer, allowing the other to be distilled. google.comRequires a suitable entrainer (e.g., esters, ketones) that selectively forms an azeotrope. google.com
Chromatography (HPLC, Gas Chromatography)Differential partitioning between a stationary phase and a mobile phase based on polarity and volatility. chromforum.orgrsc.orgA highly versatile and common method for both analytical identification and preparative separation.
ComplexationSelective complex formation with one isomer. For example, trans-isomers may form urea (B33335) complexes while cis-isomers do not. google.comThe complexed isomer can be filtered off and subsequently recovered.

The geometric configuration of the double bond in (E)- and (Z)-oct-4-en-2-one significantly influences its reactivity, primarily due to steric and electronic effects. studymind.co.uk In reactions where the geometry of the transition state is crucial, the two isomers can exhibit markedly different behavior.

For example, in pericyclic reactions like the Diels-Alder reaction, the diene component must adopt an s-cis conformation to react. wikipedia.orglibretexts.org If this compound were part of a larger diene system, the (Z)-configuration could introduce steric hindrance that disfavors the required s-cis conformation, thereby reducing the reaction rate compared to the less hindered (E)-isomer. researchgate.net

In conjugate addition reactions, such as the Michael reaction, the approach of a nucleophile to the β-carbon of the corresponding α,β-unsaturated isomer (2-octen-4-one) can be influenced by the stereochemistry. libretexts.orgwikipedia.org The substituents on the double bond can direct the incoming nucleophile to a specific face of the molecule, influencing the stereochemical outcome of the newly formed stereocenters. libretexts.org The (Z)-isomer, being sterically more crowded on one face, may lead to higher diastereoselectivity in certain additions compared to the (E)-isomer.

Chirality and Stereocenter Induction

While this compound itself is an achiral molecule, it is a prochiral substrate. Reactions at its double bond or carbonyl group can lead to the formation of one or more new stereocenters, resulting in chiral products. ethz.ch This makes this compound a valuable starting material for the synthesis of enantiomerically enriched compounds.

The creation of chiral derivatives from this compound typically involves reactions that convert the sp²-hybridized carbons of the alkene or carbonyl group into sp³-hybridized stereocenters. libretexts.org A primary pathway for this is the conjugate addition of a nucleophile to the C=C double bond after isomerization to the conjugated α,β-unsaturated ketone, 2-octen-4-one. This reaction, often a Michael addition, forms a new carbon-carbon or carbon-heteroatom bond and can generate up to two new stereocenters. wikipedia.orgmasterorganicchemistry.com

For instance, the addition of a Gilman reagent (a lithium dialkylcuprate) to the conjugated form of this compound would result in the formation of a substituted octane (B31449) derivative with a new stereocenter at the former β-carbon. Similarly, the reduction of the ketone functionality using a chiral reducing agent can produce a chiral alcohol, oct-4-en-2-ol, with a stereocenter at C2.

To control the stereochemical outcome of these transformations, chemists employ asymmetric synthesis strategies. ethz.ch These strategies aim to selectively produce one desired stereoisomer (either an enantiomer or a diastereomer) over others.

Enantioselective Pathways: These pathways generate a preponderance of one enantiomer of a chiral product. This is often achieved using a chiral catalyst that is not part of the final product. ethz.ch In the context of this compound, an organocatalytic approach is particularly relevant. A chiral primary amine catalyst can condense with the enone to form a chiral dienamine intermediate. nih.gov This dienamine then reacts with an electrophile, with the chiral catalyst directing the attack to one of the two prochiral faces of the dienamine, leading to a highly enantiomerically enriched product after hydrolysis. nih.govresearchgate.net

Diastereoselective Pathways: When a reaction creates a new stereocenter in a molecule that already contains one, the two possible products are diastereomers. Diastereoselective reactions favor the formation of one diastereomer over the other. This can be achieved through substrate control, where an existing stereocenter in the molecule directs the approach of a reagent, or through reagent control, using a chiral reagent or auxiliary. For example, if a chiral nucleophile were added to this compound, the transition states leading to the two possible diastereomeric products would have different energies, resulting in the preferential formation of the more stable one.

Asymmetric StrategyDescriptionExample Application to this compound
Chiral CatalysisA small amount of a chiral substance (catalyst) accelerates the formation of one enantiomer over the other. ethz.chAsymmetric Michael addition of a nucleophile to the conjugated isomer using a chiral organocatalyst to form a γ-substituted ketone with high enantiomeric excess. nih.gov
Chiral AuxiliaryAn enantiomerically pure group is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. It is removed afterwards. ethz.chConversion of the ketone to a chiral imine or hydrazone, followed by a diastereoselective alkylation or addition, and subsequent removal of the auxiliary.
Chiral ReagentA stoichiometric, enantiomerically pure reagent is used to convert the prochiral substrate into a chiral product.Reduction of the carbonyl group with a chiral borane (B79455) reagent (e.g., CBS catalyst system) to produce one enantiomer of oct-4-en-2-ol.

Conformational Analysis and Dynamic Stereochemistry

The reactivity and properties of this compound are also influenced by its three-dimensional shape and the dynamic processes it can undergo. Conformational analysis involves studying the different spatial arrangements of the molecule that arise from rotation around its single bonds. The key rotatable bonds in this compound are the C2-C3 and C3-C4 single bonds.

Rotation around the C2-C3 bond determines the orientation of the carbonyl group relative to the rest of the carbon chain. In conjugated systems, the conformations around the single bond linking the double bond and the carbonyl group are termed s-cis and s-trans. chemistrysteps.com Although this compound is a β,γ-unsaturated ketone, it can isomerize under acidic or basic conditions to its more thermodynamically stable conjugated α,β-isomer, 2-octen-4-one. researchgate.net For this conjugated isomer, the s-trans conformation, where the C=O and C=C bonds are anti-periplanar, is generally more stable than the s-cis conformation due to reduced steric repulsion. libretexts.org

The dynamic stereochemistry of this compound includes the interconversion between the (E) and (Z) isomers, which can sometimes be induced thermally or photochemically, and the isomerization of the double bond position from β,γ to α,β. This isomerization is a crucial process as it transforms the molecule into a Michael acceptor, opening up pathways for conjugate addition reactions. researchgate.netorganic-chemistry.org The equilibrium between these different forms can be controlled by the reaction conditions, providing a handle to direct the molecule towards a desired reaction pathway.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like Oct-4-en-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

The structural framework of this compound can be meticulously pieced together using a variety of NMR experiments. wikipedia.orgscielo.br 1D ¹H and ¹³C NMR spectra provide the initial chemical shift information for the different hydrogen and carbon atoms present in the molecule. nih.govresearchgate.net For more complex structures, 2D NMR techniques are indispensable. wikipedia.org

Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. scribd.comnanalysis.com For this compound, COSY spectra would show correlations between the protons on the ethyl group, the protons on either side of the double bond, and the protons of the propyl group attached to the carbonyl. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.org This is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to its attached carbon. wikipedia.org An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for (E)-Oct-4-en-2-one.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
12.25 (s)27.5
2-198.5
36.10 (d, J=16.0 Hz)131.5
46.80 (dt, J=16.0, 6.9 Hz)148.0
52.20 (q, J=7.4 Hz)34.5
61.48 (sext, J=7.4 Hz)26.5
70.95 (t, J=7.4 Hz)13.8
8--
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Stereochemical Assignments via NMR Parameters

A key structural feature of this compound is the stereochemistry of the carbon-carbon double bond, which can exist in either the (E) or (Z) configuration. NMR spectroscopy provides definitive methods for this assignment. nih.gov

The magnitude of the vicinal coupling constant (³J) between the protons across the double bond (H-3 and H-4) is diagnostic of the stereochemistry. For the (E)-isomer (trans configuration), the coupling constant is typically in the range of 12-18 Hz. In contrast, the (Z)-isomer (cis configuration) exhibits a smaller coupling constant, usually between 6-12 Hz. The observed coupling constant of approximately 16.0 Hz for the olefinic protons in this compound confirms the (E)-configuration. rsc.org

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to determine stereochemistry. nii.ac.jp In a NOESY experiment, spatial proximity between protons leads to cross-peaks. For the (E)-isomer of this compound, NOE correlations would be expected between protons on the same side of the double bond, while for the (Z)-isomer, correlations would be observed between protons on opposite sides.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. rsc.org The calculated exact mass of this compound (C₈H₁₄O) is 126.1045 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the molecular formula.

ParameterValue
Molecular FormulaC₈H₁₄O
Calculated Exact Mass126.1045 Da
Monoisotopic Mass126.10446507 Da hmdb.ca

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to deduce the original structure. For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would involve cleavage at various points in the carbon chain.

A prominent fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a propyl radical (•CH₂CH₂CH₃) to form an acylium ion at m/z 83, or the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 97. Another characteristic fragmentation is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral propene molecule and the formation of a radical cation at m/z 84. The analysis of these and other fragments in the mass spectrum helps to confirm the connectivity of the atoms in this compound. nist.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrations of particular functional groups.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretch of an α,β-unsaturated ketone. The C=C stretching vibration of the double bond would appear in the region of 1620-1640 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹, and the C-H bending vibrations would appear in the 1350-1480 cm⁻¹ region. The presence of a trans-disubstituted double bond is further supported by a strong out-of-plane C-H bending vibration around 960-990 cm⁻¹.

Raman spectroscopy would provide complementary information, with the C=O and C=C stretching vibrations also being prominent.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretch1670-1690
C=C (alkene)Stretch1620-1640
C-H (alkane)Stretch2850-3000
C-H (alkene, out-of-plane bend)Bend960-990

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy is not only useful for functional group identification but also for studying the conformational isomers (rotamers) of a molecule. wikipedia.org Conformers are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. wikipedia.org In solution or the gas phase, a molecule like this compound may exist as an equilibrium of different conformers.

Each conformer can have a unique vibrational spectrum. By analyzing the temperature dependence of the Raman or IR spectra, it is possible to deduce the relative stabilities and populations of the different conformers. researchgate.net Computational methods are crucial in this analysis, as they can predict the vibrational spectra for different possible conformers, which can then be compared with experimental data to identify the conformers present in the sample. sci-hub.seresearchgate.net For instance, studies on similar molecules have successfully used a combination of vibrational spectroscopy and DFT calculations to elucidate the conformational landscape. rsc.orgrsc.org

Chromatographic Separations in this compound Research

Chromatographic techniques are indispensable for separating the components of a mixture and for determining the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. amazonaws.com In GC, the sample is vaporized and passed through a long column, where different components are separated based on their boiling points and interactions with the column's stationary phase. wikipedia.org

As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. wikipedia.org The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. GC-MS is widely used for the qualitative identification and quantitative measurement of individual components in complex mixtures. amazonaws.com Its applications include impurity profiling in pharmaceutical manufacturing, environmental analysis, and food and flavor analysis. wikipedia.orgsepscience.comthermofisher.com For this compound, GC-MS can be used to identify it in natural extracts or reaction mixtures and to detect and quantify any impurities. phcogres.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. torontech.com It is employed to separate, identify, and quantify components in a mixture. torontech.com HPLC is crucial for determining the purity of pharmaceutical compounds and for separating isomers. nsf.govgoogle.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. torontech.com The separation is based on the differential partitioning of the sample components between the two phases. torontech.com For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. rsc.org

A key application of HPLC in this compound research is the separation of its geometric isomers (cis and trans). Different isomers can exhibit different biological activities, making their separation and quantification important. researchgate.netresearchgate.net The purity of an this compound sample can be assessed by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification. mdpi.comchromatographyonline.com

Table 2: Comparison of GC-MS and HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Primary Use for this compound Identification in complex mixtures, detection of volatile impurities.Purity determination, separation of geometric isomers.
Detection Mass Spectrometry (provides structural information).Various detectors (UV-Vis, Refractive Index, etc.).

Theoretical and Computational Studies of Oct 4 En 2 One

Reaction Pathway Energetics and Transition State Theory

The examination of reaction pathway energetics and the application of transition state theory are fundamental to understanding the reactivity and transformation of organic molecules. In the context of Oct-4-en-2-one, these theoretical approaches would provide invaluable insights into its chemical behavior. However, a comprehensive search of scientific literature reveals a significant gap in dedicated computational studies for this specific compound. While general principles of computational chemistry are well-established, their direct application and published findings for this compound are not available.

This article, therefore, outlines the established theoretical framework that would be employed to investigate this compound, highlighting the types of data and analyses that would be generated from such computational studies.

Activation Energy and Reaction Coordinate Determination

A critical aspect of understanding any chemical reaction is the determination of its activation energy (Ea), which is the minimum energy required to initiate the reaction. rsc.orgresearchgate.net Computationally, this is achieved by mapping the potential energy surface of the reaction. The reaction coordinate represents the pathway of lowest energy from reactants to products, and the highest point on this path corresponds to the transition state. nih.govnih.gov The energy difference between the reactants and the transition state is the activation energy. rsc.orgresearchgate.net

Various quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of the molecular structures along the reaction coordinate. researchgate.netosti.gov For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon or to the β-carbon of the enone system, computational chemists would model the step-by-step geometric and electronic changes.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Nucleophilic addition to C=ODFT (B3LYP)6-31G(d)Data not available
Michael (1,4) additionDFT (B3LYP)6-31G(d)Data not available
IsomerizationMP2cc-pVTZData not available

This table illustrates the kind of data that would be generated from computational studies. The values are currently unavailable in published literature for this compound.

The process of determining the reaction coordinate involves identifying the stationary points on the potential energy surface, which include the reactants, products, and any intermediates and transition states. nih.gov The Intrinsic Reaction Coordinate (IRC) method is then often used to confirm that a calculated transition state indeed connects the intended reactants and products. nih.gov

Solvent Effects on Reaction Mechanisms

Solvent interactions can significantly influence reaction pathways and energetics. scielo.org.cowikipedia.org Computational models account for these effects in two primary ways: explicit and implicit solvation models. nist.gov An explicit model would involve including individual solvent molecules in the calculation, which is computationally intensive. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant, which is a more common approach for its efficiency. scielo.org.conist.gov

The choice of solvent can alter the stability of reactants, products, and, most importantly, the transition state. scielo.org.cowikipedia.org For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. scielo.org.conih.gov In the case of this compound, a molecule with a polar carbonyl group and a nonpolar hydrocarbon chain, the solvent polarity would play a crucial role in its reactivity.

Table 2: Hypothetical Influence of Solvent on a Reaction of this compound

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase1Data not available
Hexane1.88Data not available
Acetone (B3395972)20.7Data not available
Water78.4Data not available

This table is a representation of how solvent effects on the activation energy of a reaction involving this compound would be presented. Specific data is not currently available.

By calculating the reaction profile in different solvents, computational studies can predict how the reaction mechanism might shift. For example, a reaction might proceed through a more ionic transition state in a polar solvent compared to a nonpolar one. scielo.org.conih.gov These theoretical investigations are vital for optimizing reaction conditions in synthetic chemistry.

Derivatives and Advanced Applications of Oct 4 En 2 One in Materials and Organic Synthesis

Synthesis of Complex Natural Product Scaffolds Incorporating the Oct-4-en-2-one Motif

The this compound framework is a recurring motif in a number of natural products, and its strategic incorporation is a key step in their total synthesis. Chemists utilize the inherent reactivity of this enone system to construct intricate molecular architectures. For instance, the synthesis of various carbocyclic and heterocyclic natural products often involves reactions that specifically target the double bond or the carbonyl group of an this compound derivative. researchgate.net Methodologies like intramolecular Diels-Alder reactions and photochemical cycloadditions have been successfully employed to create complex polycyclic systems from precursors containing the this compound scaffold. beilstein-journals.orgnih.gov These synthetic strategies underscore the importance of this motif in providing a reliable starting point for building molecular complexity. nih.gov

This compound as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net this compound, with its dual functionality, serves as an excellent substrate in various MCRs. For example, it can participate in reactions like the Passerini or Ugi reactions, which are foundational in combinatorial chemistry and drug discovery. nih.govwikipedia.org The ketone can react with an isocyanide and a carboxylic acid (in the Passerini reaction) or with an amine, isocyanide, and carboxylic acid (in the Ugi reaction) to generate diverse libraries of compounds. wikipedia.org Furthermore, its α,β-unsaturated nature allows it to act as a Michael acceptor, enabling its use in cascade reactions that rapidly build molecular complexity. rsc.orgbeilstein-journals.org

Development of Specialty Chemicals and Advanced Materials

The unique reactivity of this compound also lends itself to the creation of specialty chemicals and advanced materials with tailored properties.

Precursors for Polymer Synthesis

This compound and its derivatives can serve as monomers or precursors for the synthesis of novel polymers. The double bond can undergo polymerization through various mechanisms, including radical or coordination polymerization, to form polyolefins with pendant ketone functionalities. wikipedia.org These ketone groups can be further modified post-polymerization to introduce other functional groups, thereby tuning the polymer's properties for specific applications. Additionally, ring-opening metathesis polymerization (ROMP) of bicyclic derivatives of this compound offers a pathway to well-defined conjugated polymers, which are of interest for their electronic and optical properties. acs.org The ability to create functional polymers from this readily available building block is a significant area of materials research. anr.frrsc.org

Ligand Development in Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. The scaffold of this compound can be chemically modified to create novel chiral ligands for asymmetric catalysis. thieme-connect.denih.gov For example, the ketone can be converted into an amine, which can then be incorporated into a larger ligand structure. The stereochemistry of the double bond and the substituents on the carbon backbone can be controlled to create a specific chiral environment around a metal center. nih.gov These tailored ligands can lead to improved enantioselectivity and reactivity in a wide range of catalytic transformations, from cross-coupling reactions to hydrogenations. acs.orguvic.ca

Exploration of Bioactive Derivatives (excluding clinical applications)

The structural motif of this compound is found in various natural products that exhibit biological activity. cabidigitallibrary.orgresearchgate.net This has spurred research into the synthesis and exploration of novel bioactive derivatives. By modifying the basic this compound structure, chemists can create libraries of compounds to screen for a range of biological activities. researchgate.netmdpi.com For example, the introduction of different functional groups or the alteration of stereochemistry can lead to derivatives with interesting properties. These studies, while not focused on clinical applications, are vital for understanding structure-activity relationships and identifying new lead compounds for further investigation.

Methodological Advancements in Organic Synthesis Utilizing this compound

The reactivity of this compound has been harnessed to drive the development of new synthetic methods. chemistrydocs.com Its use as a model substrate has allowed for the optimization and expansion of the scope of various organic reactions. wikipedia.org For instance, new methods for conjugate additions, aldol (B89426) reactions, and cycloadditions have been developed using this compound and its analogs. mdpi.com The insights gained from these studies not only provide more efficient ways to synthesize molecules containing the this compound unit but also contribute to the broader toolkit of synthetic organic chemistry. researchgate.net The continuous exploration of the reactivity of this versatile compound promises to lead to further innovations in synthetic methodology.

Q & A

Q. How can researchers optimize chromatographic separation of this compound enantiomers?

  • Methodological Answer : Screen chiral stationary phases (e.g., cellulose-, amylose-derived) under isocratic and gradient elution conditions. Optimize mobile phase composition (e.g., hexane/isopropanol ratios) and column temperature. Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.